molecular formula C10H15Cl2NS B2471703 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride CAS No. 2219375-52-5

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride

Cat. No.: B2471703
CAS No.: 2219375-52-5
M. Wt: 252.2
InChI Key: YKLKEFUPQHOSGJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride is a bicyclic thiazole derivative characterized by a chloromethyl substituent at position 2 and two methyl groups at position 6 of the tetrahydrobenzo[d]thiazole scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathogens. The chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS.ClH/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKEFUPQHOSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens. For example, it has been shown to exhibit a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli, indicating its potential as an antibacterial agent . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Various derivatives of tetrahydrobenzo[d]thiazole have demonstrated significant antiproliferative activities against cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 4.64 to 146.15 μg/mL against different cancer types . This suggests that modifications in the structure can enhance its bioactivity and selectivity towards cancer cells.

Synthesis and Chemical Reactions

Catalyzed Reactions
The compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules. Its reactivity allows it to participate in various synthetic pathways, including Suzuki and Heck reactions . This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Materials Science Applications

Polymer Chemistry
In materials science, the compound's unique chemical properties make it suitable for developing new polymers with specific functionalities. Its chloromethyl group can be utilized for further functionalization, enabling the creation of polymeric materials with tailored properties for applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Efficacy/Results
Antibacterial ActivityAgainst E. coliMIC = 50 mg/mL
Anticancer ActivityVarious cancer cell linesIC50 = 4.64 - 146.15 μg/mL
SynthesisPalladium-catalyzed reactionsEffective substrate for Suzuki coupling
Polymer ChemistryDevelopment of functional polymersTailored properties for coatings and adhesives

Case Studies

  • Antibacterial Efficacy Study
    A study conducted on various derivatives of tetrahydrobenzo[d]thiazole revealed that modifications to the chloromethyl group significantly enhanced antibacterial activity against gram-positive bacteria. The results indicated broad-spectrum activity, making these compounds suitable candidates for antibiotic development .
  • Anticancer Research
    In a recent investigation into the anticancer potential of tetrahydrobenzo[d]thiazole derivatives, several compounds were synthesized and screened against multiple cancer cell lines. The findings demonstrated that specific structural modifications could lead to compounds with improved selectivity and potency against tumor cells .
  • Polymer Development
    Research into the polymerization of chloromethyl-substituted benzo[d]thiazoles has shown promising results in creating materials with enhanced thermal stability and mechanical properties. These materials are being explored for use in high-performance coatings .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The tetrahydrobenzo[d]thiazole moiety is a common feature among analogs, but substituents critically influence biological activity and physicochemical properties:

Compound Substituents/Modifications Key Functional Groups Biological Target/Activity
Target Compound 2-(Chloromethyl), 6,6-dimethyl Thiazole, chloromethyl Intermediate/reactivity
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole 2,6-diamino, Boc-protected derivatives Amino, aryl carbonyl Anti-leukemic (IC₅₀: Not reported)
E. coli DNA gyrase inhibitors 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core Variable (e.g., aminothiazole acetic acid) Antibacterial (IC₅₀: 0.02–0.1 μM)
2-Amino-4,5-dimethylthiazole hydrochloride 2-amino, 4,5-dimethyl Amino, dimethyl Commercial intermediate (No activity reported)

Key Observations :

  • Chloromethyl vs. Amino Groups: The chloromethyl group in the target compound enhances electrophilicity, enabling covalent bonding with biological targets or further derivatization, whereas amino-substituted analogs (e.g., anti-leukemic agents in ) rely on hydrogen bonding for target engagement .
  • coli gyrase inhibitors .

Research Implications and Gaps

  • Reactivity vs. Comparative stability studies with methyl- or amino-substituted analogs are needed.
  • Therapeutic Scope: and demonstrate that minor structural changes pivot activity from anticancer to antibacterial domains. Expanding SAR studies for the target compound could unlock new applications.
  • Commercial Availability: Per -amino-4,5-dimethylthiazole hydrochloride is marketed as a fine chemical, suggesting the target compound could similarly serve as a precursor for specialized pharmaceuticals .

Biological Activity

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride (CAS Number: 2219375-52-5) is a member of the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and literature.

  • Molecular Formula : C₁₀H₁₅ClN₁S
  • Molecular Weight : 252.20 g/mol
  • Structure : The compound contains a thiazole ring with a chloromethyl group, contributing to its reactivity and biological properties .

Biological Activities

Thiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring enhances the interaction with microbial targets.
  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, structural modifications in related thiazoles have shown significant antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, particularly in relation to acetylcholinesterase (AChE) inhibition. Compounds with similar structures have been found to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For example, AChE inhibition leads to increased acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients.
  • Cell Cycle Arrest : Thiazole derivatives have been shown to induce cell cycle arrest in cancer cells by interfering with tubulin polymerization, which is essential for mitosis .
  • Reactive Oxygen Species (ROS) Modulation : Some thiazoles exhibit antioxidant properties by modulating ROS levels, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
In vitro studies on AChE inhibition Compounds structurally similar to this compound showed strong AChE inhibitory activity with IC50 values as low as 2.7 µM .
Anticancer activity screening Thiazole derivatives were screened against several cancer cell lines; compounds exhibited IC50 values ranging from 0.124 µM (leukemia) to 3.81 µM (non-small cell lung cancer) .
Antimicrobial assays Studies indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H-NMR detects characteristic shifts for the chloromethyl group (δ 4.12–4.27 ppm) and tetrahydrobenzo-thiazole protons (δ 1.62–2.15 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 347 for M+^+) validate the molecular formula .
  • Elemental analysis : Carbon/nitrogen ratios (e.g., C 62.22%, N 20.16%) confirm purity .

What strategies improve solubility for bioactivity assays?

Q. Advanced

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution at the chloromethyl site .
  • Salt formation : Exchange hydrochloride with mesylate or tosylate salts for enhanced aqueous solubility .

How does the chloromethyl group influence reactivity in nucleophilic substitutions?

Basic
The chloromethyl group acts as a reactive handle due to:

  • Leaving group ability : Chloride displacement by amines/thiols forms secondary derivatives (e.g., hydrazide conjugates) .
  • Steric effects : Steric hindrance from the dimethyltetrahydrobenzo ring slows reactions; elevated temperatures (80–100°C) mitigate this .

What computational methods predict metabolic pathways?

Q. Advanced

  • Density Functional Theory (DFT) : Models electron density to predict cytochrome P450-mediated oxidation sites .
  • Molecular docking : Simulates binding to hepatic enzymes (e.g., CYP3A4) to identify potential metabolites .
  • QSAR modeling : Correlates substituent effects (e.g., methyl vs. ethyl groups) with metabolic half-lives .

How can reaction mechanisms be elucidated for derivatives of this compound?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via 13^{13}C-NMR to identify intermediates (e.g., imine formation in hydrazide reactions) .
  • Isotopic labeling : Use 15^{15}N-labeled hydrazines to trace cyclization pathways in triazole derivatives .
  • Theoretical calculations : Transition state analysis (Gaussian software) clarifies activation barriers for ring-closure steps .

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